molecular formula C15H12O3 B8321447 4-(2-Methylbenzoyl)benzoic acid

4-(2-Methylbenzoyl)benzoic acid

Cat. No.: B8321447
M. Wt: 240.25 g/mol
InChI Key: KRRWCEJCYPGASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylbenzoyl)benzoic acid is a substituted benzoic acid derivative featuring a 2-methylbenzoyl group at the para position of the benzoic acid core. The compound’s structure consists of two aromatic rings: a benzoic acid moiety and a 2-methyl-substituted benzoyl group connected via a ketone linkage.

The synthesis of such derivatives typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are synthesized via nucleophilic substitution of bromomethyl intermediates with amines or other nucleophiles .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-(2-methylbenzoyl)benzoic acid

InChI

InChI=1S/C15H12O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

KRRWCEJCYPGASY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The 2-methyl group in this compound introduces steric hindrance and electron-donating effects, reducing acidity compared to 4-nitro derivatives .
  • 4-Hydroxybenzoic acid exhibits higher aqueous solubility due to hydrogen bonding from the hydroxyl group, unlike the hydrophobic 2-methylbenzoyl substituent .

Biological Activity: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid demonstrate selective butyrylcholinesterase (BChE) inhibition (IC50: 0.8–5.2 μM), highlighting the importance of nitrogen-containing substituents for enzyme targeting . Natural derivatives such as p-hydroxybenzoic acid (isolated from Althaea rosea) show antioxidant and antimicrobial properties, whereas synthetic analogs like this compound lack documented bioactivity data .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: 2-(4-Methylbenzoyl)benzoic acid monohydrate forms a 3D framework via O–H⋯O hydrogen bonds, with a dihedral angle of 69.12° between aromatic rings . In contrast, nitro-substituted analogs (e.g., 4-(4-nitrobenzoyl)benzoic acid) exhibit planar conformations due to resonance stabilization .
  • Spectroscopic Data :
    • HNMR : For 2-hydroxy-4-substituted benzothiazolyl-azo benzoic acid derivatives, aromatic protons resonate at δ 6.8–8.2 ppm, while carboxylic acid protons appear at δ 12–13 ppm . Similar shifts are expected for this compound.
    • UV-Vis : Azo derivatives show λmax at 350–450 nm due to extended conjugation, whereas this compound likely absorbs at shorter wavelengths (λmax ~260–300 nm) .

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